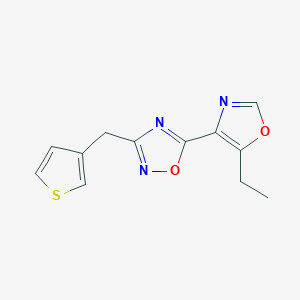
5-(5-ethyl-1,3-oxazol-4-yl)-3-(3-thienylmethyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-ethyl-1,3-oxazol-4-yl)-3-(3-thienylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. The compound exhibits potent anti-inflammatory, anti-cancer, and antimicrobial activities, making it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of 5-(5-ethyl-1,3-oxazol-4-yl)-3-(3-thienylmethyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
The compound has been shown to modulate the activity of several enzymes involved in inflammation and cancer progression, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, the compound has been found to have a low toxicity profile, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(5-ethyl-1,3-oxazol-4-yl)-3-(3-thienylmethyl)-1,2,4-oxadiazole is its diverse pharmacological properties, which make it a promising candidate for drug development. However, its low solubility in water can limit its use in certain experimental settings. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for research on 5-(5-ethyl-1,3-oxazol-4-yl)-3-(3-thienylmethyl)-1,2,4-oxadiazole. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to explore its potential as an anticancer and antimicrobial agent. Finally, the development of more efficient synthesis methods and analogs of the compound may lead to the discovery of new and improved pharmacological agents.
Méthodes De Synthèse
The synthesis of 5-(5-ethyl-1,3-oxazol-4-yl)-3-(3-thienylmethyl)-1,2,4-oxadiazole has been reported in several studies. One of the most common methods involves the reaction of 5-ethyl-2-methyl-3-nitro-1H-pyrrole with thienylacetic acid to form 5-ethyl-2-methyl-3-(3-thienylmethyl)-1H-pyrrole-4-carboxylic acid. This intermediate is then reacted with hydrazine hydrate and phosphorous oxychloride to yield the desired product.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to possess significant anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. The compound also exhibits antimicrobial activity against a wide range of bacterial and fungal strains.
Propriétés
IUPAC Name |
5-(5-ethyl-1,3-oxazol-4-yl)-3-(thiophen-3-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-2-9-11(13-7-16-9)12-14-10(15-17-12)5-8-3-4-18-6-8/h3-4,6-7H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHHCULMDLHEIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CO1)C2=NC(=NO2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Ethyl-1,3-oxazol-4-yl)-3-(thiophen-3-ylmethyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

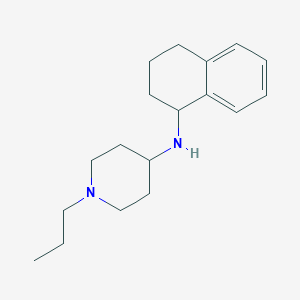
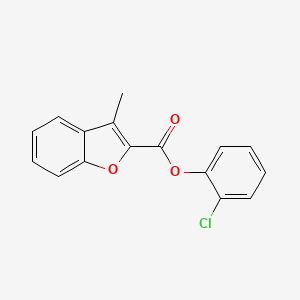
![N-(2,5-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5205814.png)
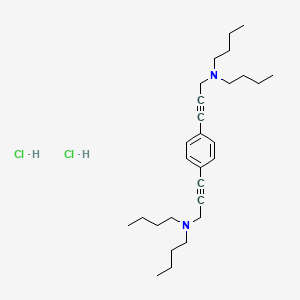
![methyl 1-{2-[(1-ethyl-1H-1,2,3-triazol-4-yl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B5205836.png)
![3-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5205842.png)
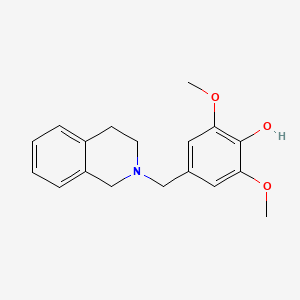
![methyl 2-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate](/img/structure/B5205855.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5205869.png)
![4,4'-methylenebis[N,N-bis(2-hydroxyethyl)benzenesulfonamide]](/img/structure/B5205873.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)[(1-ethyl-1H-imidazol-2-yl)methyl]methylamine](/img/structure/B5205892.png)
![6-{[(2,5-dimethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5205897.png)
